REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([O:13][CH3:14])[cH:7][c:8]([CH2:11][OH:12])[cH:9][cH:10]1.[Cl:23][C:24]([Cl:25])([Cl:26])[Cl:27].[Na+:32].[O:15]=[C:16]1[N:17]([Br:22])[C:18](=[O:19])[CH2:20][CH2:21]1.[S:28](=[O:29])([OH:30])[O-:31]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([O:13][CH3:14])[cH:7][c:8]([CH2:11][OH:12])[c:9]([Br:22])[cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(CO)ccc1C(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(CO)c(Br)cc1C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |